molecular formula C49H74F3N13O12 B12432552 Xenopsin (TFA)

Xenopsin (TFA)

Cat. No.: B12432552
M. Wt: 1094.2 g/mol
InChI Key: XUPJYOOWESHRBF-QKHHBZEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Xenopsin (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .

Industrial Production Methods

In industrial settings, the production of Xenopsin (TFA) follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Xenopsin (TFA) undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

Xenopsin (TFA) exerts its effects by binding to specific receptors on target cells, triggering a cascade of intracellular signaling pathways. In photoreceptor cells, it is co-expressed with rhabdomeric opsin and enters cilia, playing a role in phototaxis . The exact molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xenopsin (TFA) is unique due to its specific sequence and biological activities. Unlike other similar compounds, it is derived from the skin of Xenopus laevis and has distinct inhibitory effects on gastric acid secretion .

Properties

Molecular Formula

C49H74F3N13O12

Molecular Weight

1094.2 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C47H73N13O10.C2HF3O2/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32;3-2(4,5)1(6)7/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51);(H,6,7)/t27-,31-,32-,33-,34-,35-,36-,39-;/m0./s1

InChI Key

XUPJYOOWESHRBF-QKHHBZEGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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